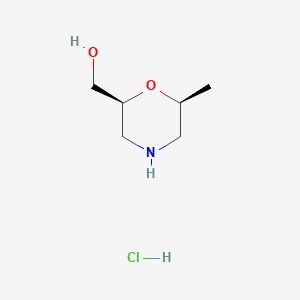

((2S,6S)-6-methylmorpholin-2-yl)methanol hydrochloride

Description

((2S,6S)-6-Methylmorpholin-2-yl)methanol hydrochloride is a stereochemically defined morpholine derivative with a molecular formula of C₆H₁₄ClNO₂ and a molecular weight of 167.64 g/mol . It features a morpholine ring substituted with a methyl group at the 6-position and a hydroxymethyl group at the 2-position, both in the (S,S)-configuration. This compound is typically used as a chiral building block in pharmaceutical synthesis, particularly for developing kinase inhibitors or other bioactive molecules requiring stereochemical precision.

Properties

IUPAC Name |

[(2S,6S)-6-methylmorpholin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-5-2-7-3-6(4-8)9-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQEYVMOMNKFAEY-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@H](O1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2S,6S)-6-methylmorpholin-2-yl)methanol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the morpholine ring. This can be achieved by reacting diethanolamine with formaldehyde and a suitable acid catalyst.

Substitution: The morpholine ring is then methylated using methyl iodide or a similar methylating agent under basic conditions.

Hydroxymethylation: The methylated morpholine is further reacted with formaldehyde to introduce the hydroxymethyl group.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: ((2S,6S)-6-methylmorpholin-2-yl)methanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Various alcohol derivatives.

Substitution: Compounds with different functional groups replacing the hydroxymethyl group.

Scientific Research Applications

Chemistry:

Catalysis: The compound is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Biochemical Studies: Used in studies to understand the interaction of morpholine derivatives with biological systems.

Medicine:

Pharmaceuticals: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Drug Delivery: Its solubility properties make it suitable for use in drug delivery systems.

Industry:

Polymer Production: Used as a monomer or additive in the production of specialized polymers.

Coatings: Applied in the formulation of coatings and adhesives due to its chemical stability.

Mechanism of Action

Molecular Targets and Pathways: ((2S,6S)-6-methylmorpholin-2-yl)methanol hydrochloride exerts its effects by interacting with specific molecular targets such as enzymes and receptors. The hydroxymethyl group allows it to form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The compound is compared to morpholine derivatives with variations in substituents, stereochemistry, or functional groups. Below is a detailed analysis:

Table 1: Structural and Physical Property Comparison

Critical Differences and Research Findings

Stereochemical Impact

- The (2S,6S)-configuration of the target compound distinguishes it from diastereomers like ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride. Such stereochemical differences influence receptor binding in drug candidates. For example, (S,S)-configured morpholines often exhibit higher selectivity for certain enzymatic targets compared to (R,R)-isomers .

Functional Group Variations

- However, this modification may reduce lipophilicity, affecting membrane permeability in biological systems.

Salt Form and Stability

- The hydrochloride salt form of the target compound increases its aqueous solubility relative to free-base analogues like 2,6-Dimethylmorpholine. This property is critical for formulation in preclinical studies .

Biological Activity

((2S,6S)-6-methylmorpholin-2-yl)methanol hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its morpholine structure, has implications in medicinal chemistry and biological research. Understanding its biological activity is crucial for exploring its therapeutic potential and applications.

- Molecular Formula : C6H14ClNO3

- Molecular Weight : Approximately 183.63 g/mol

- Structure : Contains a morpholine ring with hydroxymethyl groups, enhancing solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activity and influence various signaling pathways. The precise molecular targets are still under investigation but may include receptors and enzymes involved in neurotransmission and metabolic processes .

Interaction Studies

Interaction studies highlight the compound's binding affinity with various biological targets. Although detailed interaction data specific to this compound is scarce, analogous morpholine structures have demonstrated significant interactions with neurotransmitter receptors and metabolic enzymes . This suggests that this compound could play a role in modulating biological functions.

Study 1: Antiviral Activity

A study focusing on the antiviral properties of morpholine derivatives revealed that certain compounds effectively inhibited viral replication in vitro. These findings suggest that this compound may possess similar antiviral activity due to its structural characteristics .

Study 2: Enzyme Interaction

Research involving enzyme inhibitors has shown that morpholine derivatives can act as effective inhibitors of various enzymes involved in metabolic pathways. This reinforces the hypothesis that this compound may interact with key enzymes, potentially altering their activity and influencing metabolic processes .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-2-Methylmorpholine hydrochloride | C5H12ClNO | A methyl group at position 2; used in pharmaceuticals |

| Morpholine | C4H9NO | Basic structure without additional functional groups |

| ((2S,6R)-6-methylmorpholin-2-yl)methanol hydrochloride | C6H14ClNO3 | Different stereochemistry; potential for varied biological interactions |

Q & A

Q. What are the recommended synthetic strategies for preparing ((2S,6S)-6-methylmorpholin-2-yl)methanol hydrochloride?

A viable approach involves adapting stereoselective synthesis methods from related morpholine derivatives. For example, chiral starting materials like D-glucose can be utilized to establish stereochemistry, as demonstrated in the synthesis of (2S,6S)-2-hydroxymethyl-6-methoxytetrahydropyran (13% yield via selective protection and functionalization steps) . Modifications such as introducing a methyl group at the 6-position and subsequent hydrochlorination could be explored. Chiral resolution techniques (e.g., diastereomeric salt formation) may ensure enantiomeric purity.

Q. How can researchers characterize this compound using advanced analytical techniques?

Mass spectrometry (MS) coupled with collision cross-section (CCS) data is critical. Predicted CCS values for adducts (e.g., [M+H]⁺: 127.4 Ų, [M+Na]⁺: 137.7 Ų) enable differentiation from stereoisomers or impurities during LC-MS analysis . Nuclear magnetic resonance (NMR) should confirm stereochemistry, with emphasis on distinguishing axial/equatorial proton environments in the morpholine ring.

Q. What are the stability and storage considerations for this hydrochloride salt?

The compound should be stored in a desiccator at 2–8°C to prevent hygroscopic degradation . Stability studies under varying pH and temperature conditions are advised, particularly for aqueous solutions, as morpholine derivatives may undergo hydrolysis or oxidation.

Advanced Research Questions

Q. How does stereochemistry influence the compound’s reactivity and biological interactions?

The (2S,6S) configuration affects spatial orientation of the hydroxymethyl group, impacting hydrogen-bonding interactions in enzymatic assays or receptor binding. Comparative studies with (2R,6R) or (2S,6R) isomers (e.g., via molecular docking) can reveal stereospecific activity . For instance, related morpholine derivatives show altered pharmacokinetics due to stereochemical effects on solubility and membrane permeability .

Q. What methodologies ensure enantiomeric purity during large-scale synthesis?

Chiral stationary-phase chromatography (e.g., using cellulose-based columns) or enzymatic resolution can separate diastereomers. Asymmetric hydrogenation of intermediate ketones using chiral catalysts (e.g., Ru-BINAP complexes) may improve yield and purity . Purity validation via polarimetry or chiral HPLC is essential .

Q. What chemical transformations can this compound undergo for derivatization?

The hydroxymethyl group is amenable to oxidation (e.g., to a carboxylic acid using KMnO₄) or esterification. The morpholine nitrogen can participate in alkylation or acylation reactions, enabling functionalization for drug-discovery scaffolds. Substitution reactions at the chlorine in the hydrochloride salt are less likely under mild conditions .

Q. How can researchers address impurities or degradation products in pharmaceutical applications?

Impurity profiling via HPLC-MS using reference standards (e.g., EP/Pharm. Eur. guidelines) is critical. For example, morpholine ring-opening products or oxidation byproducts (e.g., aldehydes) should be monitored. Accelerated stability studies (40°C/75% RH) can identify degradation pathways .

Q. What are potential applications in medicinal chemistry or biochemistry?

The compound’s morpholine core is a common motif in kinase inhibitors and GPCR-targeted therapies. Its hydroxymethyl group may serve as a linker for prodrugs or bioconjugates. Preliminary studies on analogous derivatives suggest utility in modulating enzyme activity (e.g., phosphatases) .

Methodological Considerations

- Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction times and improve yields.

- Analytical Validation : Use tandem MS (MS/MS) for structural elucidation of unknown impurities.

- Safety Protocols : Follow guidelines from safety data sheets (SDS) for handling hydrochloride salts, including PPE (gloves, respirators) and fume hood use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.